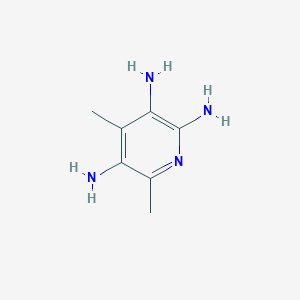

2,3,5-Triamino-4,6-dimethylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12N4 |

|---|---|

Molecular Weight |

152.2 g/mol |

IUPAC Name |

4,6-dimethylpyridine-2,3,5-triamine |

InChI |

InChI=1S/C7H12N4/c1-3-5(8)4(2)11-7(10)6(3)9/h8-9H2,1-2H3,(H2,10,11) |

InChI Key |

YLKZJIQMRGTMGX-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=NC(=C1N)N)C)N |

Canonical SMILES |

CC1=C(C(=NC(=C1N)N)C)N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 2,3,5 Triamino 4,6 Dimethylpyridine

Retrosynthetic Analysis and Proposed Synthetic Pathways

A logical retrosynthetic approach to 2,3,5-triamino-4,6-dimethylpyridine involves disconnecting the amino groups to reveal a dimethylated pyridine (B92270) core. This core can then be traced back to simpler, more readily available starting materials.

Adaptations of Established Pyridine Synthesis Routes

The Hantzsch pyridine synthesis, a classic multi-component reaction, offers a viable starting point for constructing the pyridine ring. wikipedia.orgchemtube3d.com This reaction typically involves the condensation of a β-ketoester, an aldehyde, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org The initial product is a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.orgorganic-chemistry.org For the synthesis of a dimethylated pyridine, this would involve using appropriate ketoester and aldehyde precursors.

However, the standard Hantzsch synthesis yields a symmetrically substituted pyridine-3,5-dicarboxylate. chemtube3d.com To achieve the desired 4,6-dimethyl substitution pattern, modifications to the traditional Hantzsch protocol or alternative pyridine syntheses like the Bohlmann–Rahtz pyridine synthesis might be necessary. The Bohlmann–Rahtz synthesis allows for the one-step preparation of trisubstituted pyridines from enamines and propargyl aldehydes, offering a different regiochemical outcome. nih.gov

Strategies for Regioselective Introduction of Multiple Amino Functionalities on a Dimethylated Pyridine Core

Once the 4,6-dimethylpyridine core is established, the primary challenge lies in the regioselective introduction of three amino groups at the 2, 3, and 5 positions. Direct amination of a pre-formed dimethylpyridine ring is a complex task due to the deactivating effect of the ring nitrogen and the directing effects of the existing methyl groups.

A plausible strategy involves a stepwise functionalization approach. This could entail:

Nitration: Introducing nitro groups onto the pyridine ring, which can then be reduced to amino groups.

Halogenation followed by Nucleophilic Aromatic Substitution: Introducing halogen atoms at specific positions, which can then be displaced by an amino group or a precursor.

Controlling the regioselectivity of these reactions is paramount. The electronic nature of the pyridine ring and the influence of the methyl substituents will dictate the positions most susceptible to electrophilic or nucleophilic attack.

Precursor Synthesis and Derivatization Approaches

The successful synthesis of 2,3,5-triamino-4,6-dimethylpyridine hinges on the efficient preparation of key intermediates.

Synthesis of Key Pyridine Intermediates

The synthesis of functionalized 2,6-dimethylpyridine (B142122) derivatives is a critical step. Commercially available 2,6-dimethylpyridine can serve as a starting material for various transformations. researchgate.net For instance, oxidation of the methyl groups can lead to the formation of carboxylic acids, which can then be converted to other functional groups. davidpublisher.com

Another approach involves building the substituted pyridine ring from acyclic precursors. For example, the synthesis of 2-amino-4,6-dimethylpyridine (B145770) has been reported starting from 3-aminocrotononitrile (B73559) and acetic acid. google.com This method provides a pre-aminated pyridine ring that can be further functionalized.

Methods for Introducing Amino Groups

The introduction of amino groups onto the pyridine ring is typically achieved through the reduction of nitro groups. Nitration of pyridine derivatives can be challenging due to the electron-deficient nature of the ring. However, using strong nitrating agents like a mixture of nitric acid and sulfuric acid, or nitric acid in fuming sulfuric acid (oleum), can facilitate the reaction. google.comgoogle.com The regioselectivity of nitration is influenced by the existing substituents. For instance, in 2,6-diaminopyridine, nitration occurs at the 3 and 5 positions. google.com

The reduction of the nitro groups to amines is a standard transformation, often accomplished using reducing agents like tin(II) chloride (SnCl₂) in the presence of an acid or through catalytic hydrogenation. mdpi.com

A significant challenge is the triamination of the dimethylated pyridine core. Direct amination methods, such as the Chichibabin reaction, typically favor the 2- and 6-positions and may not be suitable for introducing an amino group at the 3-position. google.comorgsyn.org Therefore, a multi-step approach involving sequential nitration and reduction, or a combination of different functionalization strategies, is likely necessary to achieve the desired triamino substitution pattern. The inherent difficulties in controlling regioselectivity for triamination underscore the complexity of this synthesis. google.comrsc.orgsigmaaldrich.comnih.gov

Advanced Synthetic Techniques and Reaction Optimization

To overcome the challenges associated with the synthesis of 2,3,5-triamino-4,6-dimethylpyridine, advanced synthetic techniques and careful reaction optimization are crucial.

Microwave-assisted synthesis has been shown to accelerate many organic reactions, including the Hantzsch pyridine synthesis and the derivatization of pyridines. wikipedia.orgdavidpublisher.com This technique can lead to shorter reaction times and improved yields.

Flow chemistry offers another powerful tool for optimizing reaction conditions. Continuous flow reactors provide precise control over parameters such as temperature, pressure, and reaction time, which can be critical for achieving high selectivity in complex multi-step syntheses. nih.govucla.edu

Furthermore, the use of modern catalytic systems can enhance the efficiency and selectivity of key transformations. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed to introduce various substituents onto the pyridine ring. mdpi.com Similarly, advancements in catalytic amination reactions could provide more direct routes to polyamino-substituted pyridines. nih.govnih.govnih.gov

The optimization of reaction conditions, including solvent, temperature, catalyst loading, and stoichiometry, is essential at each step of the synthesis. ucla.edu Design of Experiments (DoE) methodologies can be employed to systematically explore the reaction parameter space and identify the optimal conditions for maximizing the yield and purity of the desired product.

Below is a table summarizing potential synthetic approaches and key considerations:

| Synthetic Step | Methodology | Key Considerations | Relevant Research |

| Pyridine Ring Formation | Modified Hantzsch Synthesis | Control of substitution pattern to achieve 4,6-dimethylation. | wikipedia.orgchemtube3d.comorganic-chemistry.org |

| Bohlmann–Rahtz Synthesis | Offers alternative regioselectivity for substituted pyridines. | nih.gov | |

| Introduction of Amino Groups | Nitration followed by Reduction | Requires strong nitrating conditions and control of regioselectivity. | google.comgoogle.commdpi.com |

| Sequential Functionalization | Stepwise introduction of nitro or halo groups to direct subsequent substitutions. | google.commdpi.com | |

| Advanced Techniques | Microwave-Assisted Synthesis | Can reduce reaction times and improve yields. | wikipedia.orgdavidpublisher.com |

| Flow Chemistry | Allows for precise control of reaction parameters and scalability. | nih.govucla.edu | |

| Catalysis | Modern catalysts can improve efficiency and selectivity of amination and cross-coupling reactions. | mdpi.comnih.govnih.govnih.gov |

Catalytic Hydrogenation for Amine Formation

Catalytic hydrogenation is a cornerstone in the synthesis of aromatic amines, often involving the reduction of nitro or nitroso groups. This method is highly relevant for the synthesis of multi-aminopyridines. For instance, the synthesis of 2,4,5,6-tetraaminopyrimidine (B94255) can be achieved through the catalytic hydrogenation of 5-nitroso-2,4,6-triaminopyrimidine, highlighting a parallel strategy that could be employed for producing 2,3,5-Triamino-4,6-dimethylpyridine from appropriate nitro-substituted precursors. google.com

The process typically involves a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of a hydrogen source. The choice of catalyst, solvent, temperature, and pressure are critical parameters that influence the reaction's efficiency and selectivity. For example, the hydrogenation of nitrosamines to produce asymmetrically disubstituted hydrazines has been carried out at temperatures between 20 to 80°C and hydrogen pressures of 1 to 100 bar. google.com

A general representation of this transformation is the reduction of a dinitro-dimethylpyridine precursor. The specific conditions would require empirical optimization to maximize the yield and purity of the desired triamino product.

Table 1: Illustrative Catalytic Hydrogenation Conditions for Amine Formation

| Precursor Type | Catalyst | Solvent | Temperature | Pressure | Product Type |

|---|---|---|---|---|---|

| Nitrosamine | Palladium-Iron | Water/Solvent | 20-80°C | 1-100 bar H₂ | Aminopiperidine |

| Nitroaromatic | Palladium on Carbon | Ethanol/Methanol | Room Temp. | 1-5 atm H₂ | Aromatic Amine |

This table presents typical conditions for catalytic hydrogenation and is for illustrative purposes. Specific conditions for 2,3,5-Triamino-4,6-dimethylpyridine would need to be developed.

Exploration of Novel Amination Reactions and Protecting Group Strategies

The direct introduction of amino groups onto a pyridine ring represents a more atom-economical approach compared to reduction methods. Research into novel amination reactions is an active field. Methods for the direct C-H amination of aromatic compounds are being developed to avoid harsh reagents and multi-step sequences. acs.org

Recent advancements include C4-selective amination of pyridines via nucleophilic substitution of hydrogen (SNH) and C2-amination using sodium hydride in the presence of lithium iodide. nih.govntu.edu.sg These methods offer high regioselectivity and functional group tolerance, which could be advantageous in the synthesis of a complex molecule like 2,3,5-Triamino-4,6-dimethylpyridine. organic-chemistry.org

Given the multiple reactive sites on the target molecule, protecting group strategies are essential to achieve the desired substitution pattern. jocpr.com Protecting groups are temporarily attached to a functional group to prevent it from reacting while other parts of the molecule are being modified. wikipedia.org For the synthesis of multi-aminopyridines, orthogonal protecting groups, which can be removed under different conditions, would be particularly useful. For example, N-Boc (tert-butyloxycarbonyl) and N-Cbz (carboxybenzyl) groups are common for protecting amines and can be removed under acidic and hydrogenolysis conditions, respectively.

Table 2: Overview of Protecting Group Strategies

| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong Acid (e.g., TFA) |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) |

| Carboxybenzyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenation |

This table provides examples of common amine protecting groups and their typical deprotection methods. nih.gov

Purity Assessment and Scale-Up Considerations for Laboratory and Pilot Production

Ensuring the purity of 2,3,5-Triamino-4,6-dimethylpyridine is crucial for its intended applications. A combination of analytical techniques is typically employed for purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for quantifying the purity and identifying impurities. A patent for the synthesis of 2-amino-4,6-dimethylpyridine reports achieving a GC purity of over 99%. google.com Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation and confirmation.

For related compounds, such as 2,4,5-triamino-6-hydroxypyrimidine sulfate, titration methods have been developed for purity analysis. google.com This suggests that for the triamino-dimethylpyridine, a similar acid-base titration could potentially be adapted for quantitative analysis, offering a cost-effective and straightforward quality control method. google.com

Scaling up the production of a fine chemical from the laboratory to a pilot or industrial scale presents several challenges. These include:

Reaction Kinetics and Thermodynamics: Heat and mass transfer effects become significant in larger reactors.

Process Safety: Handling larger quantities of reagents and managing reaction exotherms requires careful engineering controls.

Downstream Processing: Isolation and purification methods, such as crystallization, distillation, and chromatography, must be scalable and efficient. For instance, the synthesis of 2-amino-4,6-dimethylpyridine involves recrystallization from isopropyl ether to obtain the final product. google.com

Economic Viability: The cost of raw materials, energy consumption, and waste disposal are critical factors in the economic feasibility of a large-scale process. The development of high-titer production methods, as seen in the microbial production of related heterocyclic compounds, underscores the importance of yield and efficiency. nih.gov

Table 3: Key Considerations for Scale-Up

| Parameter | Laboratory Scale | Pilot/Industrial Scale |

|---|---|---|

| Heat Transfer | Easily managed | Critical; requires cooling/heating systems |

| Mixing | Efficient with magnetic stirrers | Requires mechanical agitators; potential for dead zones |

| Purification | Chromatography is common | Crystallization, distillation are preferred |

| Safety | Small quantities, fume hood | Rigorous safety protocols, dedicated facilities |

Spectroscopic and Crystallographic Data for 2,3,5-Triamino-4,6-dimethylpyridine Remain Elusive

Despite a comprehensive search of scientific databases and literature, detailed experimental data for the chemical compound 2,3,5-Triamino-4,6-dimethylpyridine, including its advanced structural and spectroscopic characterization, is not publicly available. Information regarding its solid-state structure, solution-state conformation, and vibrational properties could not be located, preventing the creation of a detailed scientific article as requested.

Searches were conducted to find primary research articles, crystallographic information files (CIFs), and spectroscopic datasets pertaining to 2,3,5-Triamino-4,6-dimethylpyridine. These inquiries aimed to uncover data from key analytical techniques essential for a thorough structural elucidation, such as Single Crystal X-ray Diffraction (SXRD), Powder X-ray Diffraction (PXRD), and various Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy methods.

The investigation sought specific details on:

Solid-State Structure: Definitive atomic connectivity, bond lengths, bond angles, and hydrogen bonding networks from SXRD, as well as information on polymorphism and bulk crystallinity from PXRD.

Solution-State Structure: Proton (¹H) and carbon (¹³C) NMR chemical environments, and advanced two-dimensional NMR correlations (COSY, HSQC, HMBC, NOESY) to confirm structural assignments and understand conformational dynamics.

Vibrational Characteristics: Functional group identification and molecular fingerprinting data from techniques like infrared (IR) or Raman spectroscopy.

While information is available for structurally related compounds, such as 2-amino-4,6-dimethylpyridine and 2,4,6-triaminopyrimidine (B127396), no specific experimental data for the target molecule, 2,3,5-Triamino-4,6-dimethylpyridine, could be retrieved. This suggests that the compound may be novel, not yet synthesized, or its characterization has not been published in accessible literature.

Without this foundational experimental data, a scientifically accurate and informative article on the advanced structural elucidation and spectroscopic characterization of 2,3,5-Triamino-4,6-dimethylpyridine cannot be generated.

Advanced Structural Elucidation and Spectroscopic Characterization of 2,3,5 Triamino 4,6 Dimethylpyridine

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) Spectroscopy

No experimental IR spectrum for 2,3,5-Triamino-4,6-dimethylpyridine has been found in the public domain. A theoretical analysis would anticipate characteristic absorption bands corresponding to N-H stretching vibrations from the three amino groups, C-H stretching from the methyl groups and the aromatic ring, C=C and C=N stretching vibrations within the pyridine (B92270) ring, and various bending vibrations. The precise frequencies of these bands are highly dependent on the electronic environment and potential for hydrogen bonding, which can only be confirmed through experimental measurement.

Raman Spectroscopy

Similarly, specific Raman spectroscopy data for 2,3,5-Triamino-4,6-dimethylpyridine, which would complement IR spectroscopy by detailing ring vibrations and C-H/N-H stretching modes, is not available. Raman spectra are particularly useful for observing symmetric vibrations and skeletal vibrations of the pyridine ring, which are often weak in IR spectra.

Electronic Spectroscopy and Chromophoric Properties

Ultraviolet-Visible (UV-Vis) Spectroscopy

There is no published UV-Vis spectrum for 2,3,5-Triamino-4,6-dimethylpyridine. The analysis of electronic transitions, such as π → π* and n → π*, and the extent of conjugation within the molecule requires experimental data showing the absorption maxima (λmax). The amino and methyl substituents would be expected to act as auxochromes, shifting the absorption wavelengths compared to unsubstituted pyridine, but the exact positions of these shifts are unknown without empirical data.

Fluorescence Spectroscopy

Information regarding the fluorescence characteristics of 2,3,5-Triamino-4,6-dimethylpyridine, including its emission spectrum, quantum yield, and fluorescence lifetime, is absent from the scientific literature. Such data would provide insights into the molecule's excited state properties.

Mass Spectrometry

No mass spectrum or fragmentation pathway analysis for 2,3,5-Triamino-4,6-dimethylpyridine has been documented in the searched resources. Mass spectrometry would be essential for confirming the molecular weight of the compound and providing structural information based on its fragmentation pattern under ionization. Key fragmentation pathways would likely involve the loss of methyl radicals, amino groups, or cleavage of the pyridine ring, but this remains speculative without experimental evidence.

Theoretical and Computational Investigations of 2,3,5 Triamino 4,6 Dimethylpyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 2,3,5-Triamino-4,6-dimethylpyridine at the atomic level. These methods provide a detailed picture of the molecule's electronic landscape and its propensity for chemical reactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the structural and electronic properties of molecules. For aminopyrimidine derivatives, DFT calculations, often using the B3LYP method with various basis sets, have been successfully employed to determine optimized geometrical parameters. nih.gov These theoretical calculations of bond lengths and angles generally show good agreement with experimental data. nih.gov

Vibrational frequency analysis is another critical aspect of DFT studies. The calculated infrared and Raman spectra, derived from the computed intensities, have been found to be in good agreement with experimental observations for similar aminopyrimidine compounds. nih.gov This allows for a complete assignment of vibrational modes based on normal coordinate analysis. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. irjweb.comaimspress.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and chemical reactivity. irjweb.com A smaller energy gap generally indicates higher reactivity. nih.gov For instance, in a study of a triazine derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, reflecting its chemical reactivity. irjweb.com The energies of these orbitals and their gap can be used to calculate various chemical reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity index. nih.gov

Table 1: Representative DFT Data for a Substituted Pyrimidine Derivative

| Parameter | Calculated Value |

| HOMO Energy | -6.2967 eV |

| LUMO Energy | -1.8096 eV |

| HOMO-LUMO Gap | 4.4871 eV |

Note: The data presented is for a related triazine derivative and serves as an illustrative example of the types of parameters obtained from DFT calculations. irjweb.com

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for studying electronic correlation. Methods like Møller-Plesset perturbation theory (MP2) are used alongside DFT to provide a more accurate description of molecular geometries and interaction energies. researchgate.net These high-level calculations are particularly important for understanding the subtle electronic effects that govern the structure and reactivity of molecules like 2,3,5-Triamino-4,6-dimethylpyridine. For related aminopyrimidine systems, both DFT and ab initio methods have been used to investigate dimer interactions and hydrogen bond energies, with corrections for basis set superposition error (BSSE) to improve accuracy. researchgate.net

Molecular Modeling and Simulation for Conformational Landscape and Intermolecular Interactions

Molecular modeling and simulations are essential tools for exploring the three-dimensional structure and dynamic behavior of 2,3,5-Triamino-4,6-dimethylpyridine. These techniques provide insights into the molecule's preferred shapes and how it interacts with its environment.

Hydrogen bonding plays a crucial role in the structure and properties of molecules containing amino groups. nih.gov Intramolecular hydrogen bonds, formed between the amino and adjacent groups, can enhance molecular planarity and stability. nih.gov Intermolecular hydrogen bonds, which occur between separate molecules, are responsible for the formation of larger assemblies like dimers and sheets in the solid state. researchgate.netnih.gov The presence of three amino groups in 2,3,5-Triamino-4,6-dimethylpyridine suggests a high potential for extensive hydrogen bonding networks, which would significantly impact its physical properties. Studies on similar molecules, such as 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), have shown that intermolecular hydrogen bonding networks can undergo changes under pressure, affecting the material's properties. nih.gov

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time in a specific environment, such as in solution or a crystal lattice. These simulations can reveal how the molecule moves, flexes, and interacts with its surroundings. For complex biological systems, MD simulations are used to study the binding of small molecules to protein targets. nih.gov In the context of 2,3,5-Triamino-4,6-dimethylpyridine, MD simulations could be used to understand its solvation properties, its diffusion in different media, and the stability of its hydrogen-bonded networks in a dynamic environment.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR/Raman band assignments, UV-Vis absorption maxima)

Theoretical and computational chemistry serves as a powerful tool for predicting the spectroscopic parameters of molecules, offering insights that complement and guide experimental work. For 2,3,5-Triamino-4,6-dimethylpyridine, computational methods can provide valuable predictions for its Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) and Raman vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption maxima. These predictions are typically achieved through methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT). researchgate.netnih.govyoutube.com

IR/Raman Band Assignments: Vibrational spectroscopy, including IR and Raman, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies and their corresponding intensities. nih.govnist.gov These theoretical spectra aid in the assignment of experimental bands to specific molecular motions.

Due to the absence of specific studies on 2,3,5-Triamino-4,6-dimethylpyridine, a DFT study on the closely related molecule, 2-amino-4,6-dimethylpyrimidine (B23340), offers valuable representative data. nih.gov The calculated vibrational frequencies, after appropriate scaling, show good agreement with experimental values. nih.gov Key vibrational modes for aminopyridines include N-H stretching of the amino groups, C-H stretching of the methyl and aromatic groups, and various ring stretching and bending vibrations.

Below is a table of calculated and experimental vibrational frequencies for the analogous compound 2-amino-4,6-dimethylpyrimidine, which provides an illustrative example of the data that can be obtained through computational studies.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G) | Experimental FT-IR Frequency (cm⁻¹) | Experimental FT-Raman Frequency (cm⁻¹) |

| NH₂ Asymmetric Stretch | 3575 | 3450 | 3452 |

| NH₂ Symmetric Stretch | 3460 | 3320 | 3321 |

| C-H Aromatic Stretch | 3115 | 3090 | 3090 |

| CH₃ Asymmetric Stretch | 3035 | 2995 | 2994 |

| CH₃ Symmetric Stretch | 2965 | 2920 | 2920 |

| NH₂ Scissoring | 1630 | 1625 | 1628 |

| Pyrimidine Ring Stretch | 1590 | 1595 | 1593 |

| Pyrimidine Ring Stretch | 1485 | 1480 | 1482 |

| C-N Stretch | 1330 | 1325 | 1328 |

| Ring Breathing | 1005 | 1000 | 1003 |

| NH₂ Wagging | 760 | 765 | - |

Data is for 2-amino-4,6-dimethylpyrimidine as a representative analogue. Source: Adapted from G. Thilagavathi, M. Arivazhagan, Spectrochim Acta A Mol Biomol Spectrosc, 2011. nih.gov

UV-Vis Absorption Maxima: The electronic transitions of a molecule, which determine its UV-Vis absorption spectrum, can be predicted using TD-DFT calculations. youtube.com For aromatic compounds like substituted pyridines, the absorption bands are typically attributed to π → π* and n → π* transitions. researchgate.net The absorption maxima of pyridine (B92270) itself are around 202 nm and 254 nm. sielc.comnist.gov The introduction of amino and methyl substituents is expected to cause a bathochromic (red) shift in these absorption bands due to the electron-donating nature of these groups, which raises the energy of the highest occupied molecular orbital (HOMO). The specific absorption maxima for 2,3,5-Triamino-4,6-dimethylpyridine would require specific TD-DFT calculations, but they are anticipated to be at longer wavelengths than those of unsubstituted pyridine. researchgate.net

Computational Mechanistic Studies of Proposed Reaction Pathways (e.g., amination, derivatization)

Amination: The introduction of amino groups onto a pyridine ring is a fundamental transformation. A well-known method for this is the Chichibabin reaction, which involves the amination of pyridines using sodium amide or related reagents. researchgate.netntu.edu.sg Computational studies, often employing Molecular Electron Density Theory (MEDT), have been used to understand the regioselectivity of this reaction. researchgate.net For a substituted pyridine, the position of amination is influenced by the electronic effects of the existing substituents.

In the context of 2,3,5-Triamino-4,6-dimethylpyridine, computational studies on the Chichibabin amination of substituted pyridines suggest that the reaction proceeds via a nucleophilic addition of the amide anion to the pyridine ring, followed by the elimination of a hydride ion. researchgate.netgoogle.com The presence of electron-donating methyl groups and other amino groups would influence the electron density distribution in the pyridine ring, thereby directing the position of further amination. A computational analysis of the different possible reaction pathways would be necessary to predict the most favorable route for the synthesis of 2,3,5-Triamino-4,6-dimethylpyridine.

Derivatization: The amino groups of 2,3,5-Triamino-4,6-dimethylpyridine are expected to be the primary sites for derivatization reactions. Computational studies can model the mechanisms of various derivatization reactions, such as acylation, alkylation, and Schiff base formation. For instance, a computational study on the amination of pyridylketenes has shown that the reaction proceeds through the formation of an amide enol intermediate, with the stability of this intermediate being influenced by intramolecular hydrogen bonding with the pyridine nitrogen. nih.gov Such studies can provide valuable information on the reactivity and potential reaction pathways for the derivatization of the amino groups in 2,3,5-Triamino-4,6-dimethylpyridine.

The table below outlines a plausible reaction pathway for the amination of a dimethylpyridine to form a triamino derivative, which could be investigated computationally.

| Reaction Step | Description | Computational Insights |

| Step 1: First Amination | Nucleophilic attack of an amide anion on a dimethylpyridine. | Determine the most favorable position of attack (C2, C3, or C5) by calculating transition state energies. |

| Step 2: Hydride Elimination | Elimination of a hydride ion to restore aromaticity. | Analyze the energetics of this step and the stability of the resulting aminodimethylpyridine. |

| Step 3: Second Amination | Nucleophilic attack on the aminodimethylpyridine. | Investigate how the first amino group directs the second amination by analyzing the electron density distribution. |

| Step 4: Third Amination | Nucleophilic attack on the diaminodimethylpyridine. | Predict the final regioselectivity to form 2,3,5-Triamino-4,6-dimethylpyridine based on calculated energy barriers. |

Coordination Chemistry of 2,3,5 Triamino 4,6 Dimethylpyridine As a Multidentate Ligand

Ligand Design Principles and Anticipated Coordination Modes

Multidentate Chelation Potential through Pyridine (B92270) Nitrogen and Amino Nitrogens

2,3,5-Triamino-4,6-dimethylpyridine is a multidentate ligand, meaning it can bind to a metal center through multiple donor atoms simultaneously. This chelation is primarily facilitated by the nitrogen atoms of the pyridine ring and the three amino groups. The pyridine nitrogen acts as a typical donor, while the amino groups in the 2, 3, and 5 positions offer additional coordination sites. This arrangement allows the ligand to form stable chelate rings with a metal ion, enhancing the thermodynamic stability of the resulting complex compared to coordination with monodentate ligands. The presence of multiple amino groups suggests the potential for various coordination modes, including bidentate, tridentate, or even bridging behavior where the ligand coordinates to more than one metal center. The specific coordination mode adopted will depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Geometric Constraints and Flexibility of the Ligand Scaffold

Despite the rigidity of the pyridine ring, the amino groups introduce a degree of flexibility. Rotation around the C-N bonds of the amino groups allows the ligand to adapt to the preferred coordination geometry of different metal ions. This flexibility, combined with the multiple donor sites, makes 2,3,5-Triamino-4,6-dimethylpyridine a versatile ligand for the construction of a wide range of coordination compounds with diverse structural and electronic properties. The interplay between the rigid pyridine core and the flexible amino substituents is a key feature that governs the coordination chemistry of this ligand. vot.pl

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2,3,5-Triamino-4,6-dimethylpyridine typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their composition, structure, and properties.

Coordination with Transition Metals (e.g., d-block elements, considering established complexes of aminopyridines with Ni(II), Cu(II), Fe(III), Co(II))

Transition metals, with their partially filled d-orbitals, readily form complexes with aminopyridine ligands. The coordination of 2,3,5-Triamino-4,6-dimethylpyridine with d-block elements is expected to yield a rich variety of complexes with interesting magnetic and electronic properties.

Nickel(II) Complexes: Nickel(II) ions are known to form stable complexes with aminopyridine ligands, often exhibiting octahedral or square planar geometries. nih.govrsc.orgresearchgate.net The reaction of 2,3,5-Triamino-4,6-dimethylpyridine with a Ni(II) salt, such as NiCl₂ or Ni(NO₃)₂, could lead to the formation of complexes where the ligand acts as a bidentate or tridentate chelating agent. researchgate.netekb.eg Spectroscopic techniques such as UV-Vis and IR spectroscopy can be used to probe the coordination environment of the Ni(II) ion. researchgate.netekb.eg

Copper(II) Complexes: Copper(II) complexes with aminopyridine ligands have been extensively studied due to their diverse structural features and potential applications in catalysis and materials science. cyberleninka.ruprimescholars.com The coordination of 2,3,5-Triamino-4,6-dimethylpyridine to Cu(II) is likely to result in distorted octahedral or square pyramidal geometries, which are common for Cu(II) complexes. mdpi.comnih.gov Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for characterizing the electronic structure and coordination environment of Cu(II) complexes. ekb.eg

Iron(III) Complexes: Iron(III) forms stable complexes with a variety of nitrogen-containing ligands. researchgate.net The reaction of 2,3,5-Triamino-4,6-dimethylpyridine with an Fe(III) salt, such as FeCl₃, could result in the formation of high-spin or low-spin complexes depending on the ligand field strength. nsf.govnih.gov Mössbauer spectroscopy, in conjunction with other techniques, can provide valuable information about the oxidation state and spin state of the iron center. preprints.org

Cobalt(II) Complexes: Cobalt(II) complexes with aminopyridine ligands can exhibit a range of coordination geometries and spin states, leading to interesting magnetic and catalytic properties. elsevierpure.comacs.orgrsc.org The complexation of 2,3,5-Triamino-4,6-dimethylpyridine with Co(II) could yield tetrahedral or octahedral complexes, which can be distinguished by their electronic spectra and magnetic moments. ekb.eg

The characterization of these transition metal complexes would typically involve elemental analysis to confirm the stoichiometry, and single-crystal X-ray diffraction to determine the precise molecular structure.

Complexation with Main Group Elements and Lanthanides

While less common than with transition metals, aminopyridine ligands can also coordinate to main group elements and lanthanides.

Main Group Elements: The coordination chemistry of aminopyridines with main group elements is an emerging area of research. mdpi.com The Lewis acidic nature of some main group elements allows them to accept electron pairs from the nitrogen donor atoms of 2,3,5-Triamino-4,6-dimethylpyridine. For example, complexes with elements like tin have been reported for similar ligands. nih.gov The resulting complexes may exhibit unique structural and reactive properties.

Lanthanides: Lanthanide ions are hard Lewis acids and typically prefer to coordinate with hard donor atoms like oxygen. However, coordination with nitrogen-containing ligands is also possible, often resulting in high coordination numbers. nih.govbath.ac.ukacademie-sciences.fracademie-sciences.fr The complexation of 2,3,5-Triamino-4,6-dimethylpyridine with lanthanide ions could lead to the formation of coordination polymers or discrete molecular complexes with interesting luminescent properties. nih.govresearchgate.net The large ionic radii of the lanthanides can accommodate multiple ligands, and the specific outcome of the coordination will be influenced by the size of the lanthanide ion and the steric bulk of the ligand. bath.ac.ukacademie-sciences.fr

Structural and Electronic Properties of Coordination Compounds

The structural and electronic properties of coordination compounds derived from 2,3,5-Triamino-4,6-dimethylpyridine are intrinsically linked to the nature of the metal ion and the coordination mode of the ligand.

The coordination of the ligand to a metal center can be confirmed by infrared (IR) spectroscopy, where shifts in the vibrational frequencies of the pyridine ring and the N-H stretching and bending modes of the amino groups are observed upon complexation. researchgate.netpreprints.orgresearchgate.net

The electronic properties of the complexes can be investigated using UV-Visible spectroscopy. The spectra of transition metal complexes will exhibit d-d transitions, the energies of which provide information about the ligand field strength and the coordination geometry. ekb.egnih.gov Charge transfer bands, arising from the transfer of electrons between the metal and the ligand, may also be observed. nih.gov For lanthanide complexes, the electronic spectra can reveal information about the f-f transitions, which are responsible for their characteristic luminescence. nih.gov

Electrochemical techniques, such as cyclic voltammetry, can be employed to study the redox properties of the metal complexes. nih.govacs.org The redox potentials can provide insights into the electronic effects of the ligand on the metal center.

Table 1: Anticipated Coordination Properties of 2,3,5-Triamino-4,6-dimethylpyridine with Various Metal Ions

| Metal Ion | Expected Coordination Number(s) | Common Geometries | Potential Characterization Techniques |

| Ni(II) | 4, 6 | Square Planar, Octahedral | UV-Vis, IR, X-ray Diffraction nih.govresearchgate.netresearchgate.netekb.eg |

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral | EPR, UV-Vis, IR, X-ray Diffraction ekb.egcyberleninka.rumdpi.comnih.gov |

| Fe(III) | 4, 6 | Tetrahedral, Octahedral | Mössbauer, UV-Vis, Magnetic Susceptibility, X-ray Diffraction researchgate.netnsf.govnih.govpreprints.org |

| Co(II) | 4, 6 | Tetrahedral, Octahedral | UV-Vis, Magnetic Susceptibility, X-ray Diffraction ekb.egelsevierpure.comacs.orgrsc.org |

| Main Group (e.g., Sn(II)) | Variable | Variable | NMR, IR, X-ray Diffraction mdpi.comnih.gov |

| Lanthanides (e.g., Eu(III), Tb(III)) | 8, 9, 10 | Capped Square Antiprism, Tricapped Trigonal Prism | Luminescence, NMR, X-ray Diffraction nih.govbath.ac.ukacademie-sciences.fracademie-sciences.frresearchgate.net |

Determination of Coordination Geometries and Ligand Field Effects

The coordination geometry of metal complexes containing 2,3,5-Triamino-4,6-dimethylpyridine is dictated by the multidentate nature of the ligand and the preferred coordination number of the metal ion. The three amino groups and the pyridine nitrogen offer multiple potential binding sites, allowing the ligand to act as a bidentate, tridentate, or even a bridging ligand. The steric hindrance from the two methyl groups at the 4 and 6 positions of the pyridine ring also plays a crucial role in determining the final geometry.

In many instances, ligands with multiple donor sites, such as those with pyridine and amino functionalities, form distorted octahedral or trigonal bipyramidal geometries with transition metal ions. nih.gov The specific coordination mode adopted by 2,3,5-Triamino-4,6-dimethylpyridine would influence the angles and bond lengths of the resulting complex. For instance, when a similar multidentate ligand binds in a bidentate fashion, it can lead to a decrease in the bite angle compared to related complexes. nih.gov

The electronic properties of the amino and methyl substituents on the pyridine ring significantly influence the ligand field effects. The amino groups are electron-donating, which increases the electron density on the pyridine nitrogen, thereby enhancing its sigma-donating ability. Conversely, the methyl groups are also electron-releasing. This collective electron-donating character of the substituents affects the ligand field splitting energy (Δo or 10Dq). A stronger ligand field results in a larger separation between the d-orbitals of the metal ion. Ligands that induce a large splitting are termed strong-field ligands, while those that cause a small splitting are weak-field ligands. The position of 2,3,5-Triamino-4,6-dimethylpyridine in the spectrochemical series would be determined by the interplay of its sigma-donating and pi-accepting capabilities, which are modulated by the electronic effects of the amino and methyl groups. The ligand field splitting induced by related polydentate nitrogen ligands can be smaller than that of other common ligands like 1,10-phenanthroline (B135089) in cobalt(III) complexes. mdpi.com

Analysis of Metal-Ligand Bonding and Electron Transfer Pathways

The bonding between a metal ion and 2,3,5-Triamino-4,6-dimethylpyridine is characterized by a combination of sigma (σ) donation from the nitrogen lone pairs to the metal d-orbitals and, potentially, pi (π) back-bonding from the metal d-orbitals to the π* orbitals of the pyridine ring. The three amino groups and the pyridine nitrogen can all participate in σ-donation. The electron-donating nature of the amino and methyl groups enhances the basicity of the nitrogen atoms, leading to stronger σ-donation and potentially stronger metal-ligand bonds compared to unsubstituted pyridine.

Electron transfer processes in coordination compounds are fundamental to their reactivity and electronic properties. In complexes of 2,3,5-Triamino-4,6-dimethylpyridine, intramolecular electron transfer can occur between the metal center and the ligand. The pyridine ring, being an aromatic system, can facilitate electron delocalization. The presence of the amino groups can also play a role in mediating electron transfer. In some systems with pyridine-dicarbonitrile fragments, efficient intramolecular charge transfer (ICT) from a donor to the acceptor moiety is observed. nih.gov This suggests that the electronic framework of the ligand is conducive to charge redistribution.

Formation of Supramolecular Assemblies and Coordination Polymers

Design Principles for Directed Self-Assembly via Coordination and Non-Covalent Interactions

The formation of predictable and well-defined supramolecular structures from 2,3,5-Triamino-4,6-dimethylpyridine and metal ions relies on the principles of directed self-assembly. This involves the strategic use of both strong, directional coordination bonds and weaker, non-covalent interactions.

Coordination-driven self-assembly is the primary force in constructing these architectures. The multidentate nature of 2,3,5-Triamino-4,6-dimethylpyridine allows it to act as a versatile building block. By coordinating to metal ions, which serve as nodes, the ligand can function as a linker, propagating the structure in one, two, or three dimensions. The geometry of the resulting assembly is highly dependent on the preferred coordination geometry of the metal ion (e.g., linear, trigonal planar, square planar, tetrahedral, or octahedral) and the binding modes of the ligand. For example, using a metal ion that favors linear coordination with two ligands could lead to the formation of linear chains or macrocycles. nih.gov

Non-covalent interactions play a crucial role in reinforcing and directing the assembly of the primary coordination structures into higher-order architectures. nih.gov Key non-covalent interactions include:

Hydrogen Bonding: The three amino groups on the ligand are excellent hydrogen bond donors, while the pyridine nitrogen can act as a hydrogen bond acceptor. These interactions can occur between ligands within the same complex, between adjacent coordination units, or with solvent molecules, leading to the formation of extended networks. researchgate.net

π-π Stacking: The aromatic pyridine rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent ligands align. These interactions are significant in stabilizing the packing of the molecules in the solid state. nih.gov

C-H···π Interactions: The methyl groups can also participate in weaker C-H···π interactions with the aromatic rings of neighboring ligands. mdpi.com

By carefully selecting the metal ion and controlling the reaction conditions (e.g., solvent, temperature, and stoichiometry), it is possible to favor certain coordination modes and non-covalent interactions, thereby directing the self-assembly process towards a desired supramolecular architecture. nih.gov

Construction and Characterization of Metal-Organic Frameworks (MOFs) and related porous materials

The multidentate and functionalized nature of 2,3,5-Triamino-4,6-dimethylpyridine makes it a promising candidate for the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of coordination polymers that form crystalline, porous materials with high surface areas. The design and synthesis of MOFs using this ligand would follow the principles of reticular chemistry, where the ligand acts as an organic linker and metal ions or clusters serve as nodes.

The resulting materials would be characterized by a variety of techniques to determine their structure and properties:

Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise 3D structure of the MOF, including the coordination environment of the metal ions, the connectivity of the ligands, and the size and shape of the pores. nih.gov

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to compare the experimental pattern with the one simulated from the single-crystal data.

Gas Adsorption Analysis (e.g., N₂ at 77 K): This technique is used to measure the surface area (BET), pore volume, and pore size distribution of the MOF, which are crucial parameters for applications in gas storage and separation.

Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the MOF and to identify the temperature at which the framework starts to decompose.

Spectroscopic Methods (FT-IR, UV-Vis): These methods provide information about the coordination of the ligand to the metal ion and the electronic properties of the material.

The presence of the amino groups within the pores of a MOF derived from 2,3,5-Triamino-4,6-dimethylpyridine could be particularly advantageous. These functional groups can act as active sites for catalysis, selective gas adsorption (e.g., CO₂), or as anchoring points for further post-synthetic modification.

Chemical Reactivity and Derivatization of 2,3,5 Triamino 4,6 Dimethylpyridine

Reactions at Amino Functional Groups

The presence of three amino groups on the pyridine (B92270) ring provides multiple sites for chemical modification. These groups are generally nucleophilic and can undergo a variety of reactions.

Acylation, Alkylation, and Arylation for the Formation of Substituted Amides and Amines

The amino groups of 2,3,5-triamino-4,6-dimethylpyridine can be readily acylated, alkylated, and arylated to form corresponding substituted amides and amines.

Acylation: This reaction typically involves treating the triaminopyridine with an acylating agent such as an acyl chloride or anhydride (B1165640) in the presence of a base. For instance, reaction with acetyl chloride can lead to the formation of acetamido derivatives. nih.gov The number of amino groups that undergo acylation can be controlled by the stoichiometry of the reactants and the reaction conditions.

Alkylation and Arylation: These reactions introduce alkyl or aryl groups to the amino functionalities. While direct alkylation with alkyl halides can occur, it may lead to a mixture of mono-, di-, and tri-alkylated products. More controlled methods, such as reductive amination or palladium-catalyzed amination reactions, are often employed for selective substitution. nih.gov

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | Substituted amides |

| Alkylation | Alkyl halide | Substituted amines |

| Arylation | Aryl halide (with catalyst) | Substituted amines |

Diazotization and Subsequent Transformations

Aromatic primary amines can be converted to diazonium salts through a process called diazotization. This reaction involves treating the amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. masterorganicchemistry.com The resulting diazonium salt is a versatile intermediate that can undergo various subsequent transformations.

Sandmeyer Reactions: This class of reactions involves the replacement of the diazonium group with a nucleophile, often catalyzed by copper(I) salts. wikipedia.orgorganic-chemistry.orgnih.gov For example, treatment with copper(I) chloride, copper(I) bromide, or copper(I) cyanide can introduce chloro, bromo, or cyano groups, respectively, onto the pyridine ring. masterorganicchemistry.com

Azo Dye Formation: Diazonium salts can act as electrophiles in electrophilic aromatic substitution reactions with activated aromatic compounds, such as phenols or anilines, to form azo compounds. nih.govyoutube.com These compounds are often colored and are the basis of many synthetic dyes. The reaction of a diazotized 2,3,5-triamino-4,6-dimethylpyridine derivative with a suitable coupling partner would be expected to produce azo dyes. nih.govnih.gov

| Transformation | Reagent(s) | Product Functional Group |

| Diazotization | NaNO₂, HCl | Diazonium salt (-N₂⁺) |

| Sandmeyer (Chlorination) | CuCl | Chloro (-Cl) |

| Sandmeyer (Bromination) | CuBr | Bromo (-Br) |

| Sandmeyer (Cyanation) | CuCN | Cyano (-CN) |

| Azo Coupling | Phenol or Aniline | Azo group (-N=N-Ar) |

Condensation Reactions leading to Fused Heterocyclic Systems

The amino groups of 2,3,5-triamino-4,6-dimethylpyridine can participate in condensation reactions with various electrophiles to construct fused heterocyclic systems. The presence of multiple amino groups in close proximity can facilitate the formation of polycyclic structures.

For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazine, imidazole, or other heterocyclic rings. mdpi.comnih.govmdpi.com The specific outcome of these reactions depends on the nature of the condensing agent and the reaction conditions employed. Such reactions are valuable in the synthesis of complex heterocyclic scaffolds with potential biological activities. nih.govmdpi.com

Reactions at the Pyridine Ring

The reactivity of the pyridine ring itself is significantly influenced by the activating and directing effects of the amino and methyl substituents.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The pyridine ring is generally considered electron-deficient compared to benzene, making it less reactive towards electrophilic aromatic substitution. However, the presence of three strongly activating amino groups and two weakly activating methyl groups enhances the electron density of the ring, making it more susceptible to electrophilic attack than unsubstituted pyridine.

Electrophilic Aromatic Substitution: The amino groups are strong ortho- and para-directors. Considering the positions of the existing substituents, electrophilic substitution would be expected to occur at the remaining unsubstituted position on the ring, if sterically accessible.

Oxidation and Reduction Chemistry of the Pyridine Nucleus

The pyridine nucleus can undergo both oxidation and reduction reactions, although the conditions required can be harsh.

Information on the is Not Currently Available in Publicly Accessible Resources.

Despite a comprehensive search of scientific databases and scholarly articles, no specific information regarding the chemical reactivity and derivatization of the compound 2,3,5-Triamino-4,6-dimethylpyridine could be located.

Searches for the synthesis of its analogues, studies on electronic and steric effects of substituents, and its functionalization for incorporation into larger molecular architectures did not yield any relevant results. The available literature focuses on the synthesis and reactions of other aminopyridine and aminopyrimidine derivatives, but does not specifically mention or provide data for 2,3,5-Triamino-4,6-dimethylpyridine.

Consequently, the requested article, which was to be structured around the chemical reactivity and derivatization of this specific compound, cannot be generated due to the absence of the necessary foundational research findings in the public domain. There is no data to populate the outlined sections on the preparation of analogues or its functionalization.

Potential Advanced Material Applications and Theoretical Frameworks

Catalysis and Organocatalysis

The presence of four nitrogen atoms (one pyridine (B92270), three amino) suggests that 2,3,5-Triamino-4,6-dimethylpyridine could be highly effective in both metal-based catalysis and metal-free organocatalysis.

Role as a Ligand in Homogeneous and Heterogeneous Metal-Catalyzed Transformations

The nitrogen atom of a pyridine ring is known to coordinate with transition metals, forming complexes that are crucial in catalytic processes. youtube.com The introduction of multiple amino groups, as in 2,3,5-Triamino-4,6-dimethylpyridine, significantly enhances its potential as a polydentate ligand. These nitrogen donor pockets can chelate metal ions, stabilizing them and modulating their catalytic activity.

Research on related polydentate macrocycles has shown that peripheral ligating groups, such as vicinal diamines, are effective at binding various metal ions including Co(II), Cu(II), Zn(II), Cd(II), Ag(I), and Hg(II). nih.gov Given that 2,3,5-Triamino-4,6-dimethylpyridine possesses vicinal amino groups at the C2 and C3 positions, it is theoretically capable of forming stable five-membered chelate rings with metal centers. This chelation effect can lead to robust and selective catalysts for a variety of chemical transformations.

Table 1: Examples of Pyridine-Based Ligands in Catalysis

| Ligand Type | Metal Complex | Catalytic Application | Reference |

|---|---|---|---|

| Phosphinimino amides | Magnesium (Mg) | 1,2-Hydroboration of pyridines | nih.gov |

| Pyridine | Transition Metals | General coordination chemistry and catalysis | youtube.com |

Investigation as a Metal-Free Organic Catalyst or Co-catalyst

The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. Pyridine and its derivatives are prominent in this field. For instance, 4-(N,N-dimethylamino)pyridine (DMAP) is a widely used nucleophilic catalyst. The high basicity and nucleophilicity of the amino groups in 2,3,5-Triamino-4,6-dimethylpyridine suggest it could function as a potent metal-free catalyst.

The multiple amino groups could act as Brønsted bases to activate substrates or as nucleophiles in acylation and other transformations. Studies on polymer-bound aminopyridines have demonstrated their effectiveness as recyclable catalysts in acylation reactions. acs.org Furthermore, chiral Brønsted acids have been used to catalyze the enantioselective reduction of pyridines, indicating that the pyridine core is susceptible to activation for organocatalytic reactions. nih.gov The triamino-substituted nature of the target compound could offer unique reactivity and selectivity in such catalytic systems.

Materials Science: Functional Polymers and Supramolecular Systems

The multifunctionality of 2,3,5-Triamino-4,6-dimethylpyridine makes it an excellent building block for advanced materials, including functional polymers and intricate supramolecular architectures.

Incorporation into Polymer Backbones for Novel Functional Materials

The three amino groups on the pyridine ring provide multiple reactive sites for polymerization. This allows the compound to be used as a monomer or a cross-linking agent to create novel polymers. For example, research on the related monomer 2,4,6-tris(4-aminophenyl)pyridine has shown its utility in synthesizing hyperbranched polyimides with high thermal stability. researchgate.net This demonstrates the principle of using multi-aminopyridines to build robust, high-performance polymer networks.

Furthermore, aminopyridine methacrylate (B99206) has been successfully synthesized and polymerized, with the resulting polymer exhibiting antimicrobial properties. researchgate.net This suggests that polymers incorporating the 2,3,5-Triamino-4,6-dimethylpyridine unit could possess inherent functionalities. The amino groups also allow for post-polymerization modification, enabling the attachment of various functional groups to a polymer backbone. nih.gov

Table 2: Polymerization of Amino-Functionalized Monomers

| Monomer | Polymer Type | Potential Application/Property | Reference |

|---|---|---|---|

| p-Aminopyridine methacrylate | Radical homopolymer | Antimicrobial properties | researchgate.net |

| 2,4,6-Tris(4-aminophenyl)pyridine | Hyperbranched polyimide | High-performance materials | researchgate.net |

Design of Self-Assembling Systems and Supramolecular Recognition Motifs

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct ordered assemblies. With three hydrogen-bond-donating amino groups and multiple hydrogen-bond-accepting nitrogen atoms (both pyridine and amino), 2,3,5-Triamino-4,6-dimethylpyridine is an ideal candidate for designing self-assembling systems.

Studies on the closely related 2,4,6-triaminopyrimidine (B127396) show its ability to form extensive hydrogen-bonding networks. acs.org Similarly, various aminopyrimidine derivatives form robust, self-complementary pairs and intricate hydrogen-bonded structures. nih.govmdpi.com These interactions are analogous to the base pairing observed in DNA, where molecules like guanine (B1146940) use their amino and ring nitrogens to form multiple hydrogen bonds. wikipedia.org The specific arrangement of amino groups on 2,3,5-Triamino-4,6-dimethylpyridine could direct the formation of unique and predictable supramolecular patterns, such as tapes, rosettes, or more complex three-dimensional networks, which are foundational for developing functional molecular materials.

Sensor Development and Molecular Recognition

The electron-rich and multi-functional nature of 2,3,5-Triamino-4,6-dimethylpyridine makes it highly suitable for applications in chemical sensing and molecular recognition. The multiple nitrogen atoms can act as binding sites for analytes, and this interaction can be transduced into a measurable signal.

The N-donor properties are central to its potential as a chemosensor. The pyridine nitrogen and the adjacent amino groups can form a strong chelating pocket for metal ions. The binding of a metal ion would alter the electronic properties of the molecule, potentially leading to a change in its fluorescence or absorption spectrum. This principle has been demonstrated in porphyrazines bearing vicinal diamine entities, which act as sensors for various metal ions. nih.gov

Moreover, aminopyridine derivatives have been specifically developed as fluorescent probes. Some are designed as "smart probes" that exhibit a significant increase in fluorescence upon reacting with a target molecule, for instance, via a click reaction. mdpi.com The hydrogen bonding capabilities of the amino groups also open up possibilities for the recognition of anions or neutral molecules. The design of molecularly imprinted polymers has also been used to create highly selective electrochemical sensors for specific pyridine-based compounds, a technique that could be adapted for 2,3,5-Triamino-4,6-dimethylpyridine. mdpi.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 2,3,5-Triamino-4,6-dimethylpyridine |

| 4-(N,N-dimethylamino)pyridine (DMAP) |

| 2,4,6-tris(4-aminophenyl)pyridine |

| p-Aminopyridine methacrylate |

| 2,4,6-triaminopyrimidine |

| Guanine |

Research on 2,3,5-Triamino-4,6-dimethylpyridine Remains Elusive

Despite a comprehensive search of scientific literature and chemical databases, information regarding the chemical compound “2,3,5-Triamino-4,6-dimethylpyridine” is not available in the public domain. Extensive queries have yielded no specific data on its synthesis, chemical properties, or potential applications.

The search for this particular substituted pyridine has instead returned information on a variety of structurally related but distinct molecules. These include, but are not limited to, 2-amino-4,6-dimethylpyridine (B145770), 6-amino-2,4,5-trimethylpyridin-3-ol, and other aminopyridine and aminopyrimidine derivatives. While research on these related compounds is available, the specific substitution pattern of three amino groups and two methyl groups at the 2,3,5- and 4,6- positions of the pyridine ring, respectively, does not appear to be documented in readily accessible scientific resources.

Furthermore, no CAS (Chemical Abstracts Service) number, a unique identifier for chemical substances, could be located for 2,3,5-Triamino-4,6-dimethylpyridine. The absence of a CAS number is a strong indicator that the compound has not been registered or characterized in the chemical literature.

Consequently, it is not possible to provide an article detailing the chemical properties, synthesis, coordination chemistry, materials science applications, or role in host-guest chemistry for 2,3,5-Triamino-4,6-dimethylpyridine as no research findings on this specific compound could be identified. The requested article cannot be generated without any foundational scientific data. It is possible that "2,3,5-Triamino-4,6-dimethylpyridine" is a novel or theoretical compound that has not yet been synthesized or reported. Alternatively, there may be a typographical error in the compound's name.

Future Research Directions and Unanswered Questions Regarding 2,3,5 Triamino 4,6 Dimethylpyridine

Exploration of Sustainable and Green Chemistry Approaches for its Synthesis

The development of environmentally benign synthetic routes for 2,3,5-Triamino-4,6-dimethylpyridine is a critical area for future research. Current synthetic methods may rely on traditional chemical processes that are not optimized for sustainability. Future work should prioritize the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key research objectives in this area include:

Development of Catalytic Systems: Investigating novel catalysts, including heterogeneous, homogeneous, and biocatalytic systems, to facilitate the synthesis with higher atom economy and lower environmental impact.

Use of Renewable Feedstocks: Exploring pathways to synthesize the pyridine (B92270) core and introduce the amino and methyl functionalities from renewable starting materials.

Solvent Selection: Evaluating the use of green solvents, such as water, supercritical fluids, or bio-based solvents, to replace traditional volatile organic compounds.

Process Intensification: Investigating continuous flow chemistry and other process intensification techniques to improve reaction efficiency, reduce reaction times, and enhance safety.

In-depth Mechanistic Studies of its Chemical Transformations and Coordination Behavior

A thorough understanding of the reaction mechanisms governing the chemical transformations of 2,3,5-Triamino-4,6-dimethylpyridine is essential for its rational application in synthesis and materials science. Furthermore, its potential as a ligand in coordination chemistry warrants detailed investigation.

Future mechanistic studies should focus on:

Elucidation of Reaction Pathways: Utilizing a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational modeling to map out the detailed steps of its key reactions.

Identification of Intermediates: Trapping and characterizing reactive intermediates to gain a more complete picture of the transformation processes.

Coordination Chemistry: Systematically exploring its coordination behavior with a wide range of metal ions. This includes determining coordination modes, stability constants of the resulting complexes, and the electronic and steric effects of the triamino-dimethylpyridine ligand.

Integration with Advanced Characterization Techniques (e.g., operando spectroscopy for catalytic studies)

To gain deeper insights into the dynamic behavior of 2,3,5-Triamino-4,6-dimethylpyridine, particularly in applied contexts such as catalysis, the integration of advanced characterization techniques is paramount. Operando spectroscopy, which allows for the monitoring of materials under actual reaction conditions, is a powerful tool in this regard.

Future research should leverage techniques such as:

Operando Infrared and Raman Spectroscopy: To observe changes in vibrational modes in real-time, providing information on bond formation and breaking during a chemical reaction.

Operando X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD): To probe the electronic structure and geometric changes of metal centers in catalysts or coordination complexes during their active state.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed information about the local environment of atoms within solid-state materials derived from or incorporating 2,3,5-Triamino-4,6-dimethylpyridine.

Application of Machine Learning and Artificial Intelligence for Predictive Modeling of its Properties and Derivatization Pathways

The application of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to accelerate the discovery and optimization of 2,3,5-Triamino-4,6-dimethylpyridine derivatives and their applications. By building predictive models from existing data, these computational tools can guide experimental efforts and reduce the need for extensive trial-and-error.

Future research in this domain should focus on:

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling: Developing ML models to predict the biological activity, physical properties, or chemical reactivity of novel derivatives based on their molecular structure.

Predictive Synthesis: Using AI algorithms to propose and rank potential synthetic routes for new derivatives, considering factors such as reaction yield, cost, and sustainability.

Materials Discovery: Employing ML to screen virtual libraries of compounds based on 2,3,5-Triamino-4,6-dimethylpyridine for desired properties in applications such as organic electronics, polymers, or porous materials.

By systematically addressing these future research directions, the scientific community can unlock the full scientific and technological potential of 2,3,5-Triamino-4,6-dimethylpyridine, paving the way for new discoveries and innovations.

Q & A

Q. Example Protocol :

| Parameter | Optimal Condition | Purpose |

|---|---|---|

| Solvent | Acetonitrile | Enhances nucleophilicity |

| Temperature | 80°C (reflux) | Balances kinetics and stability |

| Reaction Time | 12–24 hours | Ensures complete substitution |

| Base | KOH (2 equiv.) | Facilitates elimination steps |

What spectroscopic and analytical techniques are most effective for characterizing 2,3,5-Triamino-4,6-dimethylpyridine?

Basic Research Question

A multi-technique approach is critical for structural validation:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm amino group integration. For example, aromatic protons in pyridine derivatives show distinct splitting patterns .

- IR Spectroscopy : Detects functional groups (e.g., N–H stretches at ~3300 cm⁻¹ for amines) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, particularly for derivatives with complex substituents .

Q. Key Data Interpretation :

- ¹H NMR : Aromatic protons in the pyridine ring typically appear between δ 6.5–8.5 ppm. Methyl groups (4,6-positions) resonate as singlets near δ 2.5 ppm .

- IR Peaks : Secondary amines (triamino groups) exhibit broad N–H stretches, while C–N stretches appear at ~1250 cm⁻¹ .

How can mechanistic studies elucidate the reactivity of 2,3,5-Triamino-4,6-dimethylpyridine in nucleophilic substitution reactions?

Advanced Research Question

Mechanistic insights are gained through:

- Kinetic Assays : Monitor reaction rates under varying conditions (e.g., pH, solvent polarity). For example, pseudo-first-order kinetics can reveal rate-limiting steps in substitution reactions .

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to track proton transfer mechanisms in amino group reactions .

- Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies to predict regioselectivity. For pyridine derivatives, electron-withdrawing groups (e.g., –NH₂) activate specific ring positions for nucleophilic attack .

Case Study : Sulfite ion addition to 4,6-dimethylpyridine derivatives proceeds via a 1,4-dihydropyridine intermediate, followed by aromatization. Steric hindrance from methyl groups slows this process, highlighting the role of substituent positioning .

What computational methods are suitable for predicting the electronic properties of 2,3,5-Triamino-4,6-dimethylpyridine?

Advanced Research Question

- DFT Calculations : Optimize molecular geometry and compute frontier orbitals (HOMO/LUMO) to predict reactivity. For example, electron-rich amino groups raise HOMO energy, increasing susceptibility to electrophilic attack .

- Molecular Dynamics (MD) : Simulate solvation effects and ligand-protein interactions for biological applications.

- QTAIM Analysis : Maps electron density to identify bond critical points and non-covalent interactions (e.g., hydrogen bonding in triamino groups) .

Application : DFT studies on 4,6-dimethylpyridine scaffolds reveal that methyl groups enhance steric bulk, reducing π-π stacking in metal complexes .

How can researchers evaluate the biological activity of 2,3,5-Triamino-4,6-dimethylpyridine?

Advanced Research Question

- Ames Test : Assess mutagenicity using bacterial strains (e.g., Salmonella typhimurium TA98/TA100). Negative results indicate low genotoxic risk, while antigenotoxic effects can be measured against mutagenic agents like 2-aminoanthracene .

- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based kinetic assays .

- Molecular Docking : Predict binding affinities to biological targets (e.g., DNA intercalation or receptor antagonism) .

Example Finding : 2,6-Dimethylpyridine N-oxide showed antimutagenic effects in the Ames test, reducing 2-aminoanthracene-induced mutations by 60% .

How do substituent positions influence the chemical behavior of 2,3,5-Triamino-4,6-dimethylpyridine compared to analogs?

Advanced Research Question

Substituent positioning alters steric and electronic effects:

-

Steric Effects : 4,6-Methyl groups hinder nucleophilic attack at adjacent positions, favoring reactivity at the 2- and 3-positions .

-

Electronic Effects : Amino groups (–NH₂) are electron-donating, activating the pyridine ring for electrophilic substitution. Triamino derivatives exhibit enhanced basicity compared to mono- or di-substituted analogs .

-

Comparative Analysis :

Compound Key Substituents Reactivity Profile 2,3,5-Trimethylpyridine Methyl groups Low basicity; inert to oxidation 2,3,5-Triamino-4,6-dimethylpyridine Amino + methyl groups High nucleophilicity; redox-active 2-Ethyl-3,5-dimethylpyridine Ethyl + methyl groups Steric hindrance reduces reaction rates

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.